molecular formula C18H22N4O3 B2532936 4-ethoxy-6-[4-(3-methoxyphenyl)piperazine-1-carbonyl]pyrimidine CAS No. 2034580-29-3

4-ethoxy-6-[4-(3-methoxyphenyl)piperazine-1-carbonyl]pyrimidine

Cat. No.: B2532936
CAS No.: 2034580-29-3
M. Wt: 342.399
InChI Key: HKKHZIVXVLOINZ-UHFFFAOYSA-N
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Description

4-ethoxy-6-[4-(3-methoxyphenyl)piperazine-1-carbonyl]pyrimidine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine core substituted with ethoxy and piperazine groups, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-6-[4-(3-methoxyphenyl)piperazine-1-carbonyl]pyrimidine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a pyrimidine derivative is reacted with an ethoxy group under controlled conditions. The piperazine moiety is then introduced through a coupling reaction with 3-methoxyphenyl piperazine. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow reactors and automated synthesis can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-6-[4-(3-methoxyphenyl)piperazine-1-carbonyl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve specific temperatures, pressures, and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

4-ethoxy-6-[4-(3-methoxyphenyl)piperazine-1-carbonyl]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its role as a pharmacophore in drug design.

    Industry: Utilized in the development of new materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 4-ethoxy-6-[4-(3-methoxyphenyl)piperazine-1-carbonyl]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives with different substituents, such as:

  • 4-ethoxy-6-[4-(3-chlorophenyl)piperazine-1-carbonyl]pyrimidine
  • 4-ethoxy-6-[4-(3-fluorophenyl)piperazine-1-carbonyl]pyrimidine

Uniqueness

The uniqueness of 4-ethoxy-6-[4-(3-methoxyphenyl)piperazine-1-carbonyl]pyrimidine lies in its specific substituents, which confer distinct chemical and biological properties

Properties

IUPAC Name

(6-ethoxypyrimidin-4-yl)-[4-(3-methoxyphenyl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c1-3-25-17-12-16(19-13-20-17)18(23)22-9-7-21(8-10-22)14-5-4-6-15(11-14)24-2/h4-6,11-13H,3,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKKHZIVXVLOINZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=NC(=C1)C(=O)N2CCN(CC2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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